molecular formula C14H8Cl2N2O5 B12483404 2-[(3,4-Dichlorophenyl)carbamoyl]-3-nitrobenzoic acid

2-[(3,4-Dichlorophenyl)carbamoyl]-3-nitrobenzoic acid

Cat. No.: B12483404
M. Wt: 355.1 g/mol
InChI Key: PKCCFOXYWYHONG-UHFFFAOYSA-N
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Description

2-[(3,4-Dichlorophenyl)carbamoyl]-3-nitrobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a dichlorophenyl group, a carbamoyl group, and a nitro group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-Dichlorophenyl)carbamoyl]-3-nitrobenzoic acid typically involves the reaction of 3,4-dichloroaniline with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-[(3,4-Dichlorophenyl)carbamoyl]-3-nitrobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The carbamoyl group can be hydrolyzed to form the corresponding amine and carboxylic acid.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: 2-[(3,4-Dichlorophenyl)amino]-3-nitrobenzoic acid.

    Reduction: 2-[(3,4-Dichlorophenyl)carbamoyl]-3-aminobenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(3,4-Dichlorophenyl)carbamoyl]-3-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(3,4-Dichlorophenyl)carbamoyl]-3-nitrobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. The nitro and carbamoyl groups play a crucial role in the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,4-Dichlorophenyl)carbamoyl]-3-nitrobenzoic acid
  • 2-[(3,5-Dichlorophenyl)carbamoyl]-3-nitrobenzoic acid
  • 2-[(3,4-Dichlorophenyl)carbamoyl]-4-nitrobenzoic acid

Uniqueness

2-[(3,4-Dichlorophenyl)carbamoyl]-3-nitrobenzoic acid is unique due to the specific positioning of the dichlorophenyl and nitro groups, which can influence its chemical reactivity and biological activity. The presence of both electron-withdrawing groups (nitro and dichlorophenyl) can enhance its stability and binding interactions with molecular targets.

Properties

Molecular Formula

C14H8Cl2N2O5

Molecular Weight

355.1 g/mol

IUPAC Name

2-[(3,4-dichlorophenyl)carbamoyl]-3-nitrobenzoic acid

InChI

InChI=1S/C14H8Cl2N2O5/c15-9-5-4-7(6-10(9)16)17-13(19)12-8(14(20)21)2-1-3-11(12)18(22)23/h1-6H,(H,17,19)(H,20,21)

InChI Key

PKCCFOXYWYHONG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)NC2=CC(=C(C=C2)Cl)Cl)C(=O)O

Origin of Product

United States

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